![molecular formula C37H62O2 B590046 [(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate CAS No. 158180-04-2](/img/structure/B590046.png)
[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vitamin D3 Decanoate is a degradation product of Vitamin D3 . It is a type of vitamin D sourced from animal-based foods and sunlight . It helps the body absorb calcium, which is essential for building and maintaining healthy bones . It can also be produced in the skin following exposure to ultraviolet (UV) radiation from the sun .
Synthesis Analysis
The synthesis of Vitamin D3 Decanoate involves several steps. High-performance liquid chromatography (HPLC) methods offer the best approach to accurate content determination of Vitamin D3 in foods and pharmaceuticals, as well as stability testing . The determination of vitamin D metabolites is almost entirely conducted from blood serum or plasma .Molecular Structure Analysis
The molecular formula of Vitamin D3 Decanoate is C37 H62 O2 . Liquid chromatography (LC), and to a lesser extent gas chromatography (GC), and mass spectrometry (MS) are the preferred analytical techniques for simultaneous measurement of multiple vitamin D metabolites .Chemical Reactions Analysis
Vitamin D3 undergoes various chemical reactions. UV and oxidative degradation resulted in the formation of the same degradation products as after thermal degradation while the alkaline hydrolytic degradation resulted in one additional peak .Mecanismo De Acción
The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes . The discovery that almost all tissues in the body express the VDR and that several tissues also express CYP27B1, thereby allowing for local production of 1,25(OH)2D with a paracrine effect, pointed out important insights into the pleiotropic effects of vitamin D and its potential role in several extra-skeletal tissues .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
158180-04-2 |
|---|---|
Fórmula molecular |
C37H62O2 |
Peso molecular |
538.9 g/mol |
Nombre IUPAC |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate |
InChI |
InChI=1S/C37H62O2/c1-7-8-9-10-11-12-13-19-36(38)39-33-23-20-29(4)32(27-33)22-21-31-18-15-26-37(6)34(24-25-35(31)37)30(5)17-14-16-28(2)3/h21-22,28,30,33-35H,4,7-20,23-27H2,1-3,5-6H3/b31-21+,32-22-/t30-,33+,34-,35+,37-/m1/s1 |
Clave InChI |
YRTOSMCHMVJBNY-UEBBDDSESA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1 |
SMILES |
CCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |
SMILES canónico |
CCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1 |
Sinónimos |
(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol Decanoate; Decanoic Acid (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



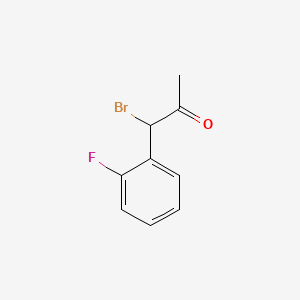
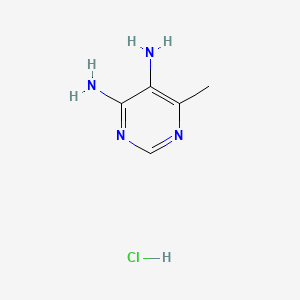
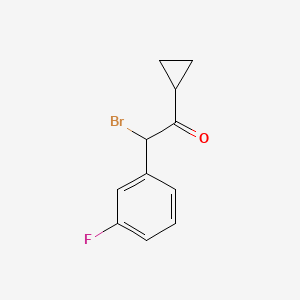
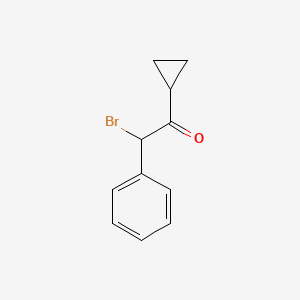

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)
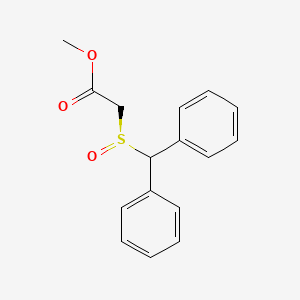
![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal](/img/structure/B589986.png)
